molecular formula C12H13NO4 B14843813 5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid

5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid

Cat. No.: B14843813
M. Wt: 235.24 g/mol
InChI Key: SVNKQBYZIYODBQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid, featuring a cyclopropoxy group and a methylcarbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid typically involves the following steps:

    Carbamoylation: The methylcarbamoyl group can be introduced by reacting the intermediate product with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid: A closely related compound with similar structural features.

    Methyl 2-(methylcarbamoyl)benzoate: Another derivative of benzoic acid with a methylcarbamoyl group.

Uniqueness

5-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of both the cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H13NO4/c1-13-11(14)9-5-4-8(17-7-2-3-7)6-10(9)12(15)16/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

SVNKQBYZIYODBQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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